Selectivity Profile: 2-Chloro-N-cyclopropyl-5-sulfamoylbenzamide Derivatives Exhibit Isoform-Specific h-NTPDase Inhibition
While direct quantitative data for 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide itself is limited in the public domain, class-level evidence from a 2023 structure-activity relationship (SAR) study establishes clear differentiation among sulfamoylbenzamide analogs. The study evaluated a series of sulfamoylbenzamide derivatives against four h-NTPDase isoforms (h-NTPDase1, -2, -3, -8) [1]. The compound 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d), which shares the 2-chloro and N-cyclopropylsulfamoyl pharmacophore with the target compound, demonstrated selective and potent inhibition of h-NTPDase8 with an IC50 of 0.28 ± 0.07 μM [1]. In contrast, other analogs in the series, such as N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i), preferentially inhibited h-NTPDase1 (IC50 = 2.88 ± 0.13 μM) and h-NTPDase3 (IC50 = 0.72 ± 0.11 μM) [1]. The structurally similar 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d) exhibited sub-micromolar activity against h-NTPDase2 [1].
| Evidence Dimension | Inhibitory potency (IC50) against h-NTPDase isoforms |
|---|---|
| Target Compound Data | Not directly reported; class representative 2d (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) shows IC50 = 0.28 ± 0.07 μM for h-NTPDase8 [1] |
| Comparator Or Baseline | 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide): h-NTPDase1 IC50 = 2.88 ± 0.13 μM; h-NTPDase3 IC50 = 0.72 ± 0.11 μM. 4d (2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide): sub-micromolar h-NTPDase2 inhibition. |
| Quantified Difference | Compound 2d is >10-fold more potent against h-NTPDase8 than 3i is against h-NTPDase1; distinct isoform selectivity patterns. |
| Conditions | Enzymatic assays using recombinant h-NTPDase isoforms expressed in CHO or HEK293 cells; ATP as substrate; measured via colorimetric assay after 50 min incubation [1]. |
Why This Matters
This isoform selectivity is critical for research programs targeting specific pathological pathways (e.g., h-NTPDase8 in thrombosis vs. h-NTPDase1 in inflammation), enabling procurement of the correct molecular tool.
- [1] Zaigham ZH, Ullah S, Pelletier J, Sévigny J, Iqbal J, Hassan A. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Adv. 2023;13(30):20909-20915. View Source
